Boc-3-aminobenzoic acid

Catalog No.
S1794254
CAS No.
111331-82-9
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-aminobenzoic acid

CAS Number

111331-82-9

Product Name

Boc-3-aminobenzoic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O

Organic Synthesis and Peptide Chemistry

Boc-3-aminobenzoic acid is a valuable building block in organic synthesis, particularly for the creation of more complex molecules. Its key feature is the presence of a Boc (tert-Butyloxycarbonyl) protecting group on the amine functionality. This protecting group allows for selective modification of other parts of the molecule while keeping the amine group intact. Once the desired modifications are complete, the Boc group can be easily removed under specific conditions to reveal the free amine, which can then participate in further reactions. This controlled approach is crucial in the synthesis of peptides, where the order of amino acid attachment is essential for biological function [].

Origin and Significance:

Boc-3-aminobenzoic acid is a derivative of 3-aminobenzoic acid (3-Abz-OH), where the amine group (NH2) is protected by a tert-butyloxycarbonyl (Boc) group [(CH3)3CO2]. This protection strategy allows for the selective manipulation of other functional groups within the molecule. Boc-3-aminobenzoic acid serves as a crucial building block for the synthesis of various complex molecules, including peptides, pharmaceuticals, and functional materials


Molecular Structure Analysis

Boc-3-aminobenzoic acid possesses a core benzene ring structure with a carboxylic acid group (COOH) attached at the third position. The amine group, essential for peptide bond formation, is protected by the bulky Boc group. This protection prevents unwanted reactions with the amine group during synthesis.

Key Features:

  • Aromatic benzene ring for rigidity and stability [].
  • Carboxylic acid group for amide bond formation.
  • Protected amine group for selective chemistry.

Chemical Reactions Analysis

Synthesis:

Deprotection:

A crucial reaction in utilizing Boc-3-aminobenzoic acid is the deprotection of the amine group. This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves the Boc group to reveal the free amine, ready for further reactions.

Peptide Bond Formation:

The deprotected Boc-3-aminobenzoic acid can be used in peptide synthesis by reacting with another carboxylic acid derivative (activated ester or acid chloride) to form an amide bond (peptide bond). This process can be repeated to create peptide chains of varying lengths and functionalities.

Other Relevant Reactions:

Boc-3-aminobenzoic acid can participate in various other reactions depending on the desired outcome. These might include acylation reactions, esterifications, or coupling reactions with other building blocks for the synthesis of complex molecules.

Balanced Chemical Equations:

  • Boc Protection:
3-Abz-OH + (CH3)3COCl -> Boc-3-Abz-OH + HCl
  • Boc Deprotection:
Boc-3-Abz-OH + CF3COOH -> 3-Abz-OH + (CH3)3COOH + CO2
  • Peptide Bond Formation (example):
Boc-3-Abz-OH + H-Gly-OMe (activated glycine) -> Boc-3-Abz-NH-CH2-COOH (dipeptide) + MeOH
Note

These are simplified examples, and the actual reaction conditions might vary.


Physical And Chemical Properties Analysis

  • Molecular Formula: C12H15NO4 [].
  • Molecular Weight: 237.27 g/mol [].
  • Physical State: White to off-white crystalline powder [].
  • Melting Point: Around 130-135°C (literature value might vary) [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol. Slightly soluble in water [].
  • Stability: Stable under dry conditions at room temperature. May hydrolyze in moist environments [].
  • Potential Hazards: May cause mild skin or eye irritation upon contact.
  • Safety Precautions: Wear gloves

XLogP3

2.7

Wikipedia

Boc-3-aminobenzoic acid

Dates

Modify: 2023-08-15
Eida et al. Glycosylation of acyl carrier protein-bound polyketides during pactamycin biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0314-6, published online 15 July 2019

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